2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound that belongs to the class of thiol-amides. It features an imidazole ring, which is a five-membered aromatic structure containing two nitrogen atoms, and is substituted with a 4-bromophenyl group. The compound is notable for its potential applications in biochemistry and pharmaceutical sciences, particularly in the development of DNA-targeting agents and as a scaffold for further drug design .
The synthesis of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide can be achieved through several methods, typically involving multi-step synthetic routes. A common approach involves:
Technical details indicate that this synthesis may require careful control of reaction conditions, such as temperature and solvent choice, to optimize yields and purities .
The molecular formula of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide is C18H15BrN3OS, with a molecular weight of approximately 420.3 g/mol. The structure can be represented using various notations:
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br
MNUSEBCCPXXBIP-UHFFFAOYSA-N
The compound features distinct functional groups including an amide group, a thioether linkage, and an aromatic system that contributes to its chemical reactivity and biological activity .
The compound can participate in various chemical reactions typical for thiol-amides and imidazole derivatives. Potential reactions include:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide is primarily related to its interactions with biological macromolecules. For instance, studies suggest that it binds strongly to double-helical DNA within the minor groove, forming stable complexes that may inhibit DNA replication or transcription processes. This binding affinity is crucial for its potential applications as an anticancer agent .
Physical properties of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-methylacetamide include:
Chemical properties include:
The compound has several scientific uses, particularly in:
CAS No.: 2281-22-3
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 358-74-7
CAS No.: 16079-52-0